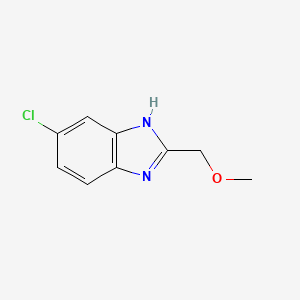

5-chloro-2-(methoxymethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(methoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Omeprazole, which is a proton pump inhibitor used to treat gastric acid-related disorders. However,

Scientific Research Applications

Cytotoxicity in Cancer Cell Lines

A study conducted by Kwon, Kim, Kim, and Kim (2004) synthesized a series of 5-substituted 2-(p-methoxyphenyl)-1H-benzimidazoles, including the 5-chloro analogue, to evaluate their cytotoxicity against human cancer cell lines. They discovered that most of the 5-substituted compounds exhibited significant cytotoxicities, although the specific role of the 5-chloro analogue was not highlighted as being significantly different. This research contributes to understanding the potential of benzimidazole derivatives in cancer treatment (Kwon et al., 2004).

Antimicrobial Activity

Salahuddin, Shaharyar, Mazumder, and Abdullah (2017) synthesized 1H-benzimidazole derivatives and evaluated their antimicrobial activity. Their study found that certain compounds, including those related to the 5-chloro-2-(methoxymethyl)-1H-benzimidazole structure, showed high activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as against fungal species like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Anticancer Properties

Gowda, Kavitha, Chiruvella, Joy, Rangappa, and Raghavan (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents. Their research highlights the potential of these benzimidazole derivatives, including those with the 5-chloro substituent, in inducing cell death in leukemic cells and suggests their potential as anti-leukemic agents (Gowda et al., 2009).

DNA Topoisomerase Inhibition

A study by Alpan, Gunes, and Topçu (2007) on 1H-benzimidazole derivatives, including those with a 5-chloro substitution, showed that they can act as inhibitors of mammalian type I DNA topoisomerases. This suggests a potential role in anticancer therapy due to the inhibition of DNA replication in cancer cells (Alpan et al., 2007).

Antifungal, Insecticidal, and Herbicidal Activities

Hisano, Ichikawa, Tsumoto, and Tasaki (1982) synthesized and evaluated benzimidazole derivatives, including 5-chloro-substituted compounds, for their antifungal, insecticidal, and herbicidal activities. They found that benzimidazoles, depending on their specific structure, could exhibit significant antifungal or herbicidal activity, demonstrating their potential in agricultural applications (Hisano et al., 1982).

properties

IUPAC Name |

6-chloro-2-(methoxymethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHIOFNHZKLEIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=C(N1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2444655.png)

![3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione](/img/structure/B2444657.png)

![Ethyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2444663.png)

![2-morpholino-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2444665.png)

![2-(ethyl(m-tolyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2444672.png)

![[5-(Hydroxymethyl)-2-thienyl]methanol](/img/structure/B2444674.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2444675.png)